molecular formula C6H8F2INO B2459698 3,3-Difluoro-6-(iodomethyl)piperidin-2-one CAS No. 2169347-80-0

3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Cat. No.: B2459698
CAS No.: 2169347-80-0
M. Wt: 275.037
InChI Key: WZOPVIWORDDRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-6-(iodomethyl)piperidin-2-one (Molecular Formula: C6H8F2INO) is a high-purity (95%) chemical building block designed for advanced pharmaceutical research and development. This compound is part of the piperidine derivative family, which are critical synthetic fragments in drug design and are present in more than twenty classes of pharmaceuticals . The structure features a reactive iodomethyl group, making it a versatile intermediate for further functionalization through cross-coupling or nucleophilic substitution reactions. Simultaneously, the gem-difluoro group at the 3-position can significantly influence the molecule's conformation, metabolic stability, and electronic properties, making it a valuable isostere in medicinal chemistry . Piperidine derivatives are extensively utilized in drug discovery due to their prevalence in biologically active molecules. The specific substitution pattern on this piperidin-2-one scaffold makes it a valuable intermediate for constructing potential NMDA receptor antagonists, which are investigated for treating conditions like pain, Parkinson's disease, and Alzheimer's disease . Furthermore, piperidinone cores are frequently explored for their utility in the development of anti-inflammatory agents . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-6-(iodomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2INO/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOPVIWORDDRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CI)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3,3 Difluoro 6 Iodomethyl Piperidin 2 One

Transformations at the Iodomethyl Group

The iodomethyl group is anticipated to be the most reactive site for a variety of chemical transformations due to the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution Reactions

The carbon atom of the iodomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the iodide. This classic SN2 reaction pathway would allow for the introduction of diverse functionalities.

Expected Nucleophilic Substitution Reactions

Nucleophile Expected Product
Azide (e.g., NaN₃) 6-(Azidomethyl)-3,3-difluoropiperidin-2-one
Cyanide (e.g., KCN) (3,3-Difluoro-2-oxopiperidin-6-yl)acetonitrile
Hydroxide (e.g., NaOH) 3,3-Difluoro-6-(hydroxymethyl)piperidin-2-one
Alkoxides (e.g., NaOCH₃) 3,3-Difluoro-6-(methoxymethyl)piperidin-2-one
Amines (e.g., R-NH₂) 6-((Alkylamino)methyl)-3,3-difluoropiperidin-2-one

Note: The data in this table is predictive and not based on published experimental results for this specific compound.

Radical-Mediated Transformations

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis. The resulting primary radical could participate in various radical reactions, such as additions to alkenes or alkynes, or hydrogen atom abstraction.

Organometallic Cross-Coupling Reactions (e.g., C-C bond formation)

The iodomethyl group is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions would be instrumental in forming new carbon-carbon bonds, allowing for the connection of this piperidinone scaffold to other organic fragments.

Potential Cross-Coupling Reactions

Coupling Partner Catalyst System Expected Product
Organoboronic acids (Suzuki Coupling) Pd(PPh₃)₄, base 6-(Aryl/vinyl-methyl)-3,3-difluoropiperidin-2-one
Organostannanes (Stille Coupling) Pd(PPh₃)₄ 6-(Aryl/vinyl-methyl)-3,3-difluoropiperidin-2-one
Terminal Alkynes (Sonogashira Coupling) Pd(PPh₃)₄, CuI, base 3,3-Difluoro-6-(prop-2-yn-1-yl)piperidin-2-one derivatives

Note: The data in this table is predictive and not based on published experimental results for this specific compound.

Reactivity of the Piperidin-2-one Ring System

The piperidin-2-one (δ-lactam) ring, featuring geminal fluorine atoms at the 3-position, also possesses sites for chemical modification, although these are generally less reactive than the iodomethyl group.

Lactam Ring Opening and Closure Dynamics

The lactam amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the piperidinone ring to form the corresponding amino acid derivative, 5-amino-2,2-difluoro-6-iodoheptanoic acid. The stability of the lactam is influenced by the presence of the electron-withdrawing difluoro group, which can affect the electronics of the carbonyl group.

Reactions at the Carbonyl Group (e.g., reduction, addition)

The carbonyl group of the lactam can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄). This would typically reduce the amide to an amine, resulting in the formation of 3,3-difluoro-6-(iodomethyl)piperidine. The carbonyl group is generally resistant to attack by nucleophiles such as Grignard reagents, which would preferentially react with the more electrophilic iodomethyl group.

Stereoselective Functionalization of Ring Carbons

The stereoselective functionalization of the carbon atoms within the piperidine (B6355638) ring of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one, specifically at the C4 and C5 positions, is a challenging yet crucial aspect for the synthesis of complex, stereochemically defined molecules. While direct studies on this specific molecule are not extensively documented, the principles of stereocontrol in related fluorinated heterocyclic systems can provide valuable insights.

Synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been developed, which can be adapted for the functionalization of the piperidin-2-one ring. nih.gov For instance, a potential pathway could involve the 1,4-addition of a suitable difluoroacetyl synthon to an appropriately substituted Michael acceptor, followed by cyclization to form the lactam ring. The stereochemical outcome of such reactions would be influenced by the nature of the starting materials and the reaction conditions.

The presence of the gem-difluoro group at the C3 position can influence the stereoselectivity of reactions at the adjacent C4 and C5 positions through both steric and electronic effects. For example, in asymmetric aza-Henry reactions of N-Boc trifluoromethyl ketimines, high yields and notable enantioselectivities have been achieved, demonstrating the feasibility of stereocontrolled C-C bond formation adjacent to a fluorinated carbon. nih.gov Similarly, asymmetric Mannich reactions with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines have yielded chiral trifluoromethylpropargylamines with good diastereoselectivity. beilstein-journals.org These examples suggest that the chiral auxiliary or catalyst can effectively control the facial selectivity of nucleophilic attack on the piperidinone ring or its derivatives.

The stereocontrolled synthesis of highly substituted piperidines is a well-established field, and many of the developed methodologies could potentially be applied to this compound. nih.gov For instance, catalytic asymmetric reactions that proceed via chiral enamines or enolates could be employed to introduce substituents at the C5 position with high stereocontrol. The precise stereochemical outcome would depend on the specific catalyst and reaction conditions chosen.

Reaction Type Relevant Analogy Key Stereocontrolling Element Potential Application to Target Molecule
Asymmetric Aza-Henry ReactionReaction of nitromethane (B149229) with N-Boc trifluoromethyl ketimines nih.govChiral quaternary ammonium (B1175870) salt catalystStereoselective introduction of a nitroalkyl group at C5
Asymmetric Mannich ReactionReaction of arylethynes with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine beilstein-journals.orgChiral sulfinyl auxiliaryDiastereoselective addition of a nucleophile to an imine derived from the lactam
Catalytic Ring-Opening AminolysisSkeletal remodeling of bridged δ-lactam-γ-lactones nih.govPalladium catalysisPotential for stereocontrolled derivatization, though not a direct functionalization of the existing ring

Influence of the 3,3-Difluoro Substituents on Chemical Transformations

The gem-difluoro group at the C3 position exerts a profound influence on the chemical reactivity and transformation pathways of the piperidin-2-one ring through a combination of electronic and stereoelectronic effects.

Electronic Effects on Reaction Pathways and Reactivity Profiles

The two fluorine atoms at the C3 position are highly electronegative, leading to a significant inductive electron-withdrawing effect (-I effect). This effect has several important consequences for the reactivity of the molecule.

Acidity of N-H and α-Protons: The inductive effect of the difluoro group increases the acidity of the lactam N-H proton, making it more susceptible to deprotonation by a base. Similarly, the protons at the C4 position are expected to be more acidic compared to their non-fluorinated counterparts, facilitating their removal in base-mediated reactions.

Carbonyl Reactivity: The electron-withdrawing nature of the CF2 group enhances the electrophilicity of the adjacent lactam carbonyl carbon (C2). This makes the carbonyl group more susceptible to nucleophilic attack.

Stability of Intermediates: The gem-difluoro group can stabilize adjacent carbocations and carbanions through inductive and hyperconjugative effects, respectively. This can influence the regioselectivity and stereoselectivity of reactions proceeding through such intermediates.

The impact of fluorine substitution on the reactivity of heterocyclic systems is a well-studied phenomenon. For instance, the presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of dipolarophiles and dienophiles in cycloaddition reactions. nih.gov

Stereoelectronic Control in Bond Formation and Cleavage

Stereoelectronic effects arise from the interaction of electron orbitals and play a crucial role in determining the preferred geometry of transition states and the stereochemical outcome of reactions. In the context of this compound, the C-F bonds can exert significant stereoelectronic control.

Conformational Preferences: The gauche effect, which describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche conformation, can influence the conformational equilibrium of the piperidinone ring. The preferred conformation will, in turn, dictate the accessibility of different faces of the ring to incoming reagents.

Hyperconjugative Interactions: The C-F bonds can participate in hyperconjugative interactions with adjacent σ- and π-orbitals. For example, the σ* orbitals of the C-F bonds can act as acceptors for electron density from neighboring C-H or C-C bonds. These interactions can influence bond lengths, bond angles, and the stability of different conformations.

Control of Stereoselectivity: The alignment of the C-F bonds can direct the trajectory of incoming nucleophiles or electrophiles, leading to a high degree of stereoselectivity in bond formation. For example, nucleophilic attack on the carbonyl group may be favored from the face opposite to the axially oriented C-F bond to minimize electrostatic repulsion.

Chemoselective Derivatization Strategies for Complex Products

The presence of three distinct functional groups in this compound—the lactam, the gem-difluoro group, and the iodomethyl group—allows for a range of chemoselective derivatization strategies to build more complex molecular architectures. The iodomethyl group is a particularly versatile handle for introducing a variety of substituents.

The reactivity of the C-I bond in the iodomethyl group is significantly higher than that of the C-F bonds of the gem-difluoro moiety, allowing for selective nucleophilic substitution at the exocyclic carbon. This chemoselectivity is crucial for the controlled synthesis of complex derivatives.

A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines highlights the superior reactivity of the iodomethyl group as an alkylating agent compared to its bromo- and chloro-analogs. nih.gov This suggests that the iodomethyl group in this compound will readily react with a wide range of nucleophiles under relatively mild conditions.

Table of Potential Chemoselective Derivatizations at the Iodomethyl Group:

Nucleophile Reagent Example Product Type
Alcohols/PhenolsSodium phenoxideEther
Thiols/ThiophenolsSodium thiophenoxideThioether
AminesAmmonia (B1221849), primary/secondary aminesPrimary, secondary, or tertiary amine
AzidesSodium azideAzide
CyanidesSodium cyanideNitrile
CarboxylatesSodium acetateEster
EnolatesSodium salt of diethyl malonateC-alkylated product

The lactam nitrogen can also be a site for derivatization, for example, through N-alkylation or N-acylation. The choice of reaction conditions will be critical to ensure chemoselectivity. For instance, using a strong, non-nucleophilic base to deprotonate the lactam nitrogen followed by the addition of an electrophile could favor N-functionalization over substitution at the iodomethyl group.

By carefully selecting reagents and controlling reaction conditions, it is possible to sequentially or orthogonally functionalize the different reactive sites of this compound, providing access to a diverse library of complex fluorinated piperidine derivatives.

Stereochemical Aspects and Conformational Analysis of 3,3 Difluoro 6 Iodomethyl Piperidin 2 One

Diastereoselectivity in Synthesis and Chemical Transformations

The synthesis of substituted piperidines often yields multiple diastereomers, and controlling the stereochemical outcome is a central challenge in synthetic chemistry. In the case of 3,3-difluoro-6-(iodomethyl)piperidin-2-one, the gem-difluoro group at the C3 position does not constitute a stereocenter itself but significantly influences the stereochemical environment of the molecule. This influence is critical during synthetic transformations that create or modify the stereocenter at the C6 position.

Research on the synthesis of related fluorinated piperidines has shown that dearomatization-hydrogenation of fluoropyridine precursors can proceed in a highly diastereoselective manner, often yielding all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net Synthetic strategies targeting this compound would likely involve the creation of the C6 stereocenter on a pre-existing 3,3-difluoropiperidinone ring or a cyclization reaction where the C6 substituent directs the stereochemistry.

For instance, in a potential alkylation or addition reaction to a precursor enolate, the bulky and electron-withdrawing gem-difluoro group would exert significant steric and electronic influence on the incoming electrophile. This would likely favor the formation of one diastereomer over the other. Similarly, in cyclization reactions, the stereochemistry of the starting materials can control the orientation of the substituents on the newly formed ring, a principle applied in the synthesis of various substituted piperidines. researchgate.netnih.gov The choice of reagents and reaction conditions, such as in palladium-catalyzed reactions of gem-difluoroalkenes, can also achieve high diastereoselectivity. researchgate.net

Conformational Preferences of 3,3-Difluoropiperidinone Systems

The conformation of the piperidinone ring is a critical determinant of a molecule's shape and its interaction with biological targets. The presence of the gem-difluoro group at the C3 position profoundly alters the conformational landscape compared to non-fluorinated piperidinones.

Ring Conformation and Inversion Dynamics

Saturated six-membered rings like piperidine (B6355638) typically adopt a chair conformation to minimize torsional and steric strain. researchgate.net For this compound, the piperidinone ring is expected to favor a chair or a distorted chair conformation. The lactam functionality (an amide within the ring) introduces some planarity at the N1-C2-O bond, which can flatten the chair conformation in that region of the ring.

Substituent Orientations: Analysis of Axial vs. Equatorial Preferences

In fluorinated piperidine systems, the preference of fluorine for an axial or equatorial position is governed by a complex interplay of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. nih.govd-nb.infohuji.ac.il Studies on 3-fluoropiperidines have revealed a notable preference for the fluorine atom to occupy an axial position, a phenomenon attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and electrostatic charge–dipole interactions (C–F···H–N+). nih.govresearchgate.net

In the case of this compound, one fluorine atom must be axial and the other equatorial when the ring is in a chair conformation. The primary conformational question then revolves around the preference of the large iodomethyl group at the C6 position. Typically, large substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

However, the analysis is complicated by the stereoelectronic effects of the C3-difluoro group. The combined dipole moments of the two C-F bonds and the C=O bond of the lactam create a complex electrostatic environment that could influence the orientation of the C6-substituent. Computational and experimental studies on various fluorinated piperidines show that solvent polarity can also play a major role in determining conformational preference, as more polar conformers are stabilized in polar solvents. nih.govd-nb.info

Below is a table summarizing the factors that influence the conformational preference of the C6-iodomethyl group.

FactorPreference for Equatorial PositionPreference for Axial PositionPredicted Influence on this compound
Steric Hindrance High (avoids 1,3-diaxial strain)Low (experiences 1,3-diaxial strain)Strong preference for equatorial to minimize steric clash with axial hydrogens and the axial fluorine.
Anomeric Effect LowHigh (potential for σ → σ* overlap)A reverse anomeric effect might be considered, but is less likely to outweigh the steric factors for a large group.
Dipole Interactions Dependent on overall molecular dipoleDependent on overall molecular dipoleThe orientation will be influenced by the need to minimize the overall dipole moment of the molecule, which is solvent-dependent. d-nb.info

Chiral Control and Asymmetric Induction in Fluorinated Piperidinone Synthesis

Achieving enantiopure forms of this compound requires strategies for asymmetric synthesis. The development of catalytic enantioselective methods for synthesizing substituted piperidines is an area of active research. snnu.edu.cnnih.gov

Several strategies could be envisioned for the asymmetric synthesis of this target molecule:

Chiral Auxiliary Approach: A chiral auxiliary attached to the nitrogen atom could direct the stereoselective introduction of the iodomethyl group at the C6 position. This method has been successfully used in the synthesis of other chiral piperidines.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, could be employed in reactions that form the piperidinone ring or introduce substituents, thereby inducing asymmetry. nih.gov

Transition Metal Catalysis: Rhodium-catalyzed asymmetric reactions, for example, have been used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn Similar strategies could potentially be adapted for more complex substitution patterns.

Enzymatic Approaches: Biocatalytic methods are emerging as powerful tools for the stereoselective synthesis of fluorinated compounds, offering high levels of enantioselectivity under mild conditions.

The presence of the gem-difluoro group can be advantageous in asymmetric synthesis. researchgate.net Its strong electronic effect can enhance the facial selectivity of reactions at adjacent centers, leading to higher levels of diastereoselectivity and enantioselectivity. The synthesis of related 2,6-disubstituted piperidines has been achieved with high stereocontrol, providing a foundation for developing methods applicable to this fluorinated analog. nih.govresearchgate.net

Computational and Theoretical Studies on 3,3 Difluoro 6 Iodomethyl Piperidin 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Structural Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the equilibrium geometry of molecules. For 3,3-Difluoro-6-(iodomethyl)piperidin-2-one, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would be employed to locate the minimum energy structure. researchgate.net

Table 1: Predicted Key Geometric Parameters from DFT Calculations

Parameter Predicted Value Range
C3-F Bond Length 1.34 - 1.36 Å
C6-C(H2I) Bond Length 1.52 - 1.55 Å
C-I Bond Length 2.15 - 2.18 Å
C2=O Bond Length 1.21 - 1.23 Å
N1-H Bond Length 1.01 - 1.02 Å
F-C3-F Bond Angle 104 - 106°

Note: These are hypothetical values based on typical DFT calculations for similar structures and require specific computation for this compound.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and thereby elucidating reaction mechanisms. researchgate.net For this compound, computational studies could investigate its reactivity, for example, in nucleophilic substitution reactions at the iodomethyl group. By modeling the approach of a nucleophile, DFT can be used to calculate the activation energy barrier for the displacement of the iodide, providing insights into the reaction kinetics. The geometry of the transition state, the highest point on the reaction coordinate, can be precisely characterized, revealing the concerted or stepwise nature of the mechanism.

Analysis of Electronic Structure and Charge Distribution (e.g., Mulliken Atomic Charges)

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Mulliken population analysis, a method integrated into many quantum chemistry software packages, partitions the total electron density among the constituent atoms, yielding partial atomic charges. researchgate.net For this compound, this analysis would highlight the electronic effects of the substituents.

The high electronegativity of the fluorine atoms is expected to result in significant negative partial charges on these atoms and a corresponding positive charge on the C3 carbon. Similarly, the carbonyl oxygen will carry a substantial negative charge. The iodine, being less electronegative than fluorine but more polarizable, will also influence the charge distribution. Understanding these atomic charges is vital for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Hypothetical Mulliken Atomic Charges

Atom Predicted Partial Charge (a.u.)
F (at C3) -0.3 to -0.4
C3 +0.5 to +0.6
O (at C2) -0.5 to -0.6
I (in CH2I) -0.1 to +0.1
N1 -0.4 to -0.5
H (on N1) +0.3 to +0.4

Note: These values are illustrative and would be quantified by specific DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly reliable in predicting spectroscopic properties, which is invaluable for structure verification. mdpi.comchemrxiv.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.comresearchgate.netnih.gov

For this compound, the predicted ¹⁹F NMR spectrum would be of particular interest, with the gem-difluoro group likely giving rise to complex splitting patterns. The calculated ¹H and ¹³C chemical shifts for the piperidine (B6355638) ring and the iodomethyl group can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often point to conformational dynamics or solvent effects that can be further investigated computationally.

Conformational Energy Landscape Exploration

Molecules with rotatable bonds and flexible rings, such as piperidine derivatives, can exist in multiple conformations. researchgate.net Computational chemistry allows for a systematic exploration of the conformational energy landscape to identify the most stable conformers and the energy barriers between them. For this compound, this would involve rotating the iodomethyl group and exploring the different ring puckering conformations (e.g., chair, boat, twist-boat). By calculating the relative energies of these different structures, the most likely conformation at a given temperature can be determined. This information is critical as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Investigation of Intramolecular Interactions (e.g., Fluorine-Hydrogen Interactions)

The presence of highly electronegative fluorine atoms can lead to significant intramolecular interactions that influence the molecule's conformation and stability. researchgate.net In this compound, weak intramolecular hydrogen bonds or other non-covalent interactions between one of the fluorine atoms and nearby hydrogen atoms on the piperidine ring or the iodomethyl group could be investigated. Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions, providing a deeper understanding of the forces that govern the molecule's preferred geometry.

Non-linear Optical Property Predictions

Certain classes of organic molecules exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ru.nlnih.gov Computational methods can predict the hyperpolarizability of a molecule, a key indicator of its NLO response. While there is no a priori reason to assume this compound possesses significant NLO properties, theoretical calculations could explore this aspect. Such studies would involve calculating the molecule's response to an external electric field. Should any derivatives or modifications of this compound be considered for NLO applications, these predictive calculations would be a crucial first step.

Applications As a Synthetic Building Block in Organic Chemistry

Development of Novel Fluorinated Molecular Scaffolds for Chemical Exploration

The 3,3-difluoro-6-(iodomethyl)piperidin-2-one scaffold serves as a valuable starting point for the generation of diverse fluorinated molecular architectures. The presence of the gem-difluoro group alpha to the carbonyl imparts distinct conformational constraints and electronic properties to the piperidinone ring. This feature is of significant interest in the design of novel scaffolds for chemical exploration, particularly in the context of drug discovery where conformational rigidity can lead to enhanced selectivity for biological targets.

The reactive iodomethyl group at the 6-position provides a convenient handle for a variety of chemical transformations. Nucleophilic substitution reactions, for instance, allow for the introduction of a wide array of functional groups, leading to the rapid diversification of the core scaffold. This enables the construction of libraries of novel fluorinated piperidine (B6355638) derivatives for screening in biological assays.

Table 1: Representative Transformations of the Iodomethyl Group for Scaffold Diversification

ReagentProduct TypePotential Application
Azides (e.g., NaN₃)AzidomethylpiperidinesPrecursors for triazoles, amines
Amines (e.g., R₂NH)AminomethylpiperidinesIntroduction of basic centers, linkers
Thiols (e.g., RSH)Thioether-linked piperidinesModulation of lipophilicity
Cyanides (e.g., KCN)CyanomethylpiperidinesPrecursors for carboxylic acids, amides
Malonates (e.g., CH₂(CO₂Et)₂)Alkylated piperidinesCarbon chain extension

Precursors for the Synthesis of Complex Heterocyclic Systems and Analogs

Beyond simple derivatization, this compound is a key precursor for the synthesis of more complex heterocyclic systems. The inherent functionality of the molecule, including the lactam, the difluoromethylene group, and the iodomethyl side chain, can be strategically manipulated to construct fused or spirocyclic ring systems.

For example, intramolecular cyclization reactions can be envisioned where a nucleophile, introduced at the nitrogen of the lactam, displaces the iodide to form a bicyclic structure. Furthermore, the lactam ring itself can be opened or rearranged to access different heterocyclic cores. The gem-difluoro group often plays a crucial role in influencing the reactivity and stability of these systems.

Strategies for Constructing Multifunctionalized Scaffolds for Materials Science

The unique electronic properties conferred by the gem-difluoro group make this compound an attractive building block for the synthesis of functionalized scaffolds in materials science. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms can influence the photophysical and electronic properties of larger molecules or polymers into which this scaffold is incorporated.

The iodomethyl group serves as a key anchoring point for polymerization or for attachment to surfaces and other material components. For instance, it can be converted to a polymerizable group, such as an acrylate (B77674) or a styrenyl moiety, allowing for its incorporation into polymer chains. The resulting fluorinated polymers may exhibit desirable properties such as low surface energy, high thermal stability, and unique dielectric properties.

Utilization in Chemical Probe Design and Synthesis for Mechanistic Investigations

The development of chemical probes is essential for elucidating biological pathways and for target validation in drug discovery. The this compound scaffold can be utilized in the design and synthesis of such probes. The piperidinone core can serve as a recognition element for a specific biological target, while the iodomethyl group provides a reactive site for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

The gem-difluoro moiety can be advantageous in this context, as it can enhance the metabolic stability of the probe, ensuring its integrity in a biological environment. Furthermore, the distinct spectroscopic signature of fluorine (¹⁹F NMR) can be exploited for in-cell or in vivo imaging and for studying the binding interactions of the probe with its target.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Piperidinones

The synthesis of fluorinated piperidines and their corresponding lactams remains a challenge. nih.govacs.org Future research should prioritize the development of efficient, scalable, and sustainable methods for the synthesis of 3,3-difluoro-6-(iodomethyl)piperidin-2-one. Current strategies for accessing fluorinated piperidines often involve the hydrogenation of readily available fluoropyridines. acs.orgnih.gov A potential route could therefore begin with a suitably substituted fluoropyridine precursor.

Another promising avenue is the exploration of cyclization reactions. For instance, a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been shown to produce piperidine (B6355638) skeletons. nih.gov Adapting such a strategy to incorporate the gem-difluoro and iodomethyl functionalities would be a significant advancement. Furthermore, oxidative amination of non-activated alkenes catalyzed by transition metals presents another modern approach to piperidine synthesis that could be investigated. nih.gov

Emphasis should also be placed on "green" chemistry principles, such as the use of non-toxic iron catalysis, water-initiated processes, and solvent-free reactions to minimize environmental impact. nih.govmdpi.com

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Key Features Potential Advantages
Hydrogenation of Fluoropyridines Utilizes abundant starting materials. acs.orgnih.gov Potentially robust and scalable.
Reductive Amination/Ring Closure Oxidative cleavage of a cyclic precursor followed by ring formation. researchgate.netjyu.fi Offers stereocontrol. researchgate.netjyu.fi
Alkene Cyclization Intramolecular cyclization of functionalized alkenes. nih.gov Access to diverse substitution patterns.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique structural features of this compound—a lactam ring, a gem-difluoro group, and an iodomethyl substituent—suggest a rich and underexplored reactivity profile. The gem-difluoro group can significantly alter the acidity of neighboring protons and the reactivity of the carbonyl group due to its strong electron-withdrawing nature. nih.gov

The iodomethyl group serves as a versatile handle for a variety of chemical transformations. It is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Future studies should investigate reactions with various nucleophiles, such as amines, thiols, and carbanions, to generate a library of novel derivatives. Furthermore, its potential in cross-coupling reactions, radical reactions, and the formation of organometallic reagents should be thoroughly explored.

The lactam functionality itself can undergo various transformations, including reduction, ring-opening, and N-alkylation or N-arylation, further expanding the accessible chemical space. The interplay between the gem-difluoro group and the lactam carbonyl reactivity will be a particularly interesting area of investigation.

Advanced Stereochemical Control and Chemoenzymatic Approaches in Synthesis

The C6 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of asymmetric syntheses to access enantiomerically pure forms of this compound is of paramount importance, as the biological activity of chiral molecules is often stereospecific.

Future research should focus on stereoselective synthetic routes. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, in key bond-forming reactions. nih.gov An iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is one such strategy that has been successfully employed for the synthesis of chiral piperidines. nih.gov

Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer another powerful tool for achieving high stereochemical control. nih.gov Enzymes could be used, for example, in the kinetic resolution of a racemic mixture of the title compound or its precursors, or in the stereoselective synthesis of a key intermediate.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To fully realize the potential of this compound as a building block, its synthesis must be amenable to scale-up. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. durham.ac.uk

Future efforts should be directed towards adapting the synthesis of this compound to a continuous flow process. This would not only facilitate larger-scale production but also allow for the rapid optimization of reaction conditions. Automated synthesis platforms, integrated with flow reactors, could be used to quickly generate a library of derivatives for biological screening. The ability to perform multi-step sequences in a continuous fashion without intermediate purification steps would significantly streamline the synthesis of more complex molecules derived from this scaffold. durham.ac.ukunimi.it

Expanding the Scope of Fluorinated Piperidinone Derivatives for Diverse Chemical Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of a wide array of novel fluorinated piperidine derivatives. The piperidine motif is a common feature in many pharmaceuticals and agrochemicals. researchgate.net The introduction of a gem-difluoro group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

Future research should focus on leveraging the reactivity of the iodomethyl group to synthesize derivatives with diverse functionalities. These derivatives could then be evaluated for a range of biological activities. The conformational preferences of these new fluorinated piperidines will also be a critical area of study, as the orientation of substituents can have a profound impact on their biological function. researchgate.net The development of fluorinated analogues of existing drugs is a particularly promising strategy. nih.gov

Table 2: Mentioned Compound Names

Compound Name

Q & A

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

  • Methodological Answer :
  • Data Reanalysis : Re-process raw diffraction data with SHELXL or OLEX2 to check for refinement errors.
  • Temperature Effects : Compare datasets collected at 100 K vs. 298 K to assess thermal motion artifacts.
  • Multi-Method Validation : Cross-validate with EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy .

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